molecular formula C18H16O7 B1590107 5,7-Dihydroxy-3,4',8-trimethoxyflavone CAS No. 1570-09-8

5,7-Dihydroxy-3,4',8-trimethoxyflavone

Cat. No. B1590107
CAS RN: 1570-09-8
M. Wt: 344.3 g/mol
InChI Key: RXQVMRRNRHSOTC-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3,4’,8-trimethoxyflavone is an O-methylated flavone, a type of flavonoids . It can be found in Artemisia asiatica (Asteraceae) . It is also known as the 3’,4’,5’-tri-O-methyl ether of tricetin .


Molecular Structure Analysis

The molecular formula of 5,7-Dihydroxy-3,4’,8-trimethoxyflavone is C18H16O7 . Its average mass is 344.315 Da and its monoisotopic mass is 344.089600 Da . The structure of this compound was identified by 1D, 2D NMR (COSY, HMQC, HMBC), mass spectrometry, and IR spectra .


Physical And Chemical Properties Analysis

5,7-Dihydroxy-3,4’,8-trimethoxyflavone has a density of 1.5±0.1 g/cm3, a boiling point of 577.3±50.0 °C at 760 mmHg, and a flash point of 212.2±23.6 °C . It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

1. Chemical Properties and Structural Analysis

  • 5,7-Dihydroxy-3,4',8-trimethoxyflavone, a flavone isolated from Ainsliaea henryi, is characterized by its molecular structure featuring an intramolecular O—H⋯O hydrogen bond. In crystals, these molecules form hydrogen-bonded chains (Xiong, Wu, Chen, & Chen, 2009).

2. Synthesis and Structural Revisions

3. Metabolism by Human Intestinal Bacteria

  • Studies on polymethoxyflavones (PMFs), including 5,7-Dihydroxy-3,4',8-trimethoxyflavone, reveal their metabolism by human intestinal bacteria, leading to the formation of demethylated flavones. This research expands understanding of flavonoid metabolism in the human intestine (Kim, Kim, & Han, 2014).

4. Antimicrobial Activity

  • Flavones extracted from Artemisia giraldii, including variants of 5,7-Dihydroxy-3,4',8-trimethoxyflavone, demonstrate antibiotic activity against various bacteria and fungi (Zheng, Tan, Yang, & Liu, 1996).

5. Pharmacological Properties

  • Eupatilin, a derivative of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone, has shown various pharmacological properties like anti-cancer, anti-oxidant, and anti-inflammatory effects. Its potential for the development of drug candidates has been explored (Nageen et al., 2018).

6. Metabolite Formation and Microbial Interaction

  • Research into the metabolism of polyphenols related to myricetin, including 5,7-dihydroxy-3',4',5'-trimethoxyflavone, by rat intestinal microflora has provided insights into the bioconversion of these compounds (Griffiths & Smith, 1972).

7. Demethylation Studies for Synthesis

  • Studies on the selective O-alkylation and dealkylation of flavonoids, including the synthesis of trihydroxy-methoxyflavones from trimethoxyflavones, have contributed to the understanding of the chemical properties and potential synthetic routes for these compounds (HorieTokunaru et al., 2006).

8. Isolation and Structure Identification

  • The isolation of flavones from various plant sources, including the identification and structural analysis of 5,7-Dihydroxy-3,4',8-trimethoxyflavone, has been a subject of research, contributing to the pharmacognosy field (Hossain & Rahman, 2015).

properties

IUPAC Name

5,7-dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)15-18(24-3)14(21)13-11(19)8-12(20)16(23-2)17(13)25-15/h4-8,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQVMRRNRHSOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552456
Record name 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-3,4',8-trimethoxyflavone

CAS RN

1570-09-8
Record name 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Horie, M Tsukayama, Y Kawamura… - The Journal of Organic …, 1987 - ACS Publications
Demethylation of five 7-hydroxy-3, 5, 8-trimethoxyflavones and their acetates with anhydrous aluminum halides in acetonitrile or ether was studied and the following results were found.(…
Number of citations: 40 pubs.acs.org
T Horie, H Kourai, H Osaka… - Bulletin of the Chemical …, 1982 - journal.csj.jp
5,6-Dihydroxy-3,4′,8-trimethoxyflavone, which was the proposed structure of the pigment occuring in Conyza stricta, was synthesized from 2,3,5,6-tetramethoxyacetophenone in six …
Number of citations: 11 www.journal.csj.jp
T Horie, M Tsukayama, Y Kawamura, M Seno… - Bulletin of the …, 1988 - journal.csj.jp
The 3- or 5-methoxyl group in the ditosylates of 5,7-dihydroxy-3,4′,8-trimethoxy- and 3,7-dihydroxy-4′,5,8-trimethoxyflavones was quantitatively demethylated with anhydrous …
Number of citations: 12 www.journal.csj.jp
H Tokunaru, K Hiroki, N Mitsuru - Bulletin of the Chemical Society of …, 1982 - cir.nii.ac.jp
5, 6-Dihydroxy-3, 4′, 8-trimethoxyflavone, which was the proposed structure of the pigment occuring in Conyza stricta, was synthesized from 2, 3, 5, 6-tetramethoxyacetophenone in six …
Number of citations: 0 cir.nii.ac.jp
NA Sida - 2021 - academia.edu
Micromelum minutum is used widely in traditional folk medicine. Although this species has been investigated extensively and several bioactive compounds have been isolated, little …
Number of citations: 4 www.academia.edu
J Jang, HP Kim, H Park - Archives of Pharmacal Research, 2005 - Springer
A number of wogonin derivatives have been synthesized as congeners of wogonin and evaluated for their inhibitory activities of PGE 2 production. Wogonin derivatives modified at the …
Number of citations: 33 link.springer.com
A Akimanya, JO Midiwo, J Matasyoh, F Okanga… - Phytochemistry …, 2015 - Elsevier
Three novel compounds; two polymethoxylated flavonoids, 5,7,4′-trihydroxy-3,8,3′,5′-tetramethoxyflavone (1), 5,7,3′-trihydroxy-3,8,4′,5′-trimethoxyflavone (2), and a clerodane …
Number of citations: 12 www.sciencedirect.com
TM Thant, NS Aminah, AN Kristanti… - Natural Product …, 2020 - journals.sagepub.com
The genus Micromelum belongs to the Rutaceae family. As its rich bioactive constituents its stems, flowers, leaves, and roots have been used in traditional medicine, for the treatment of …
Number of citations: 6 journals.sagepub.com
GG Zapesochnaya, VA Kurkin… - Chemistry of Natural …, 1985 - Springer
… 5~7-Dihydroxy-3'4'~8-trimethoxyflavone (XI). This was obtained from rhodionin (V). Light yellow crystals with the composition CisH16Ov, mp 173-174C. …
Number of citations: 17 link.springer.com
GH Du, Z Zhang, LL Kong, NH Chen - Natural Small Molecule Drugs from …, 2018 - Springer
Stone Chlorophytum is the folk antituberculous herb. Nevadensin is extracted from Lysionotus pauciflorus Maxim, which has been used for the adjuvant therapy of cervical lymph node …
Number of citations: 0 link.springer.com

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